5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine

Description

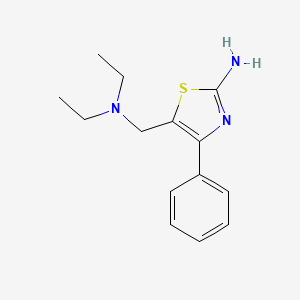

5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine is a thiazole derivative characterized by a phenyl group at position 4, a diethylaminomethyl substituent at position 5, and an amine group at position 2 (Figure 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, making them pharmacologically versatile. This compound’s structural features, particularly the diethylaminomethyl group, influence its electronic properties, solubility, and biological interactions. Its analogs, such as 5-methyl-4-phenyl-1,3-thiazol-2-amine () and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (), exhibit variations in substituents that modulate their chemical and biological profiles.

Properties

Molecular Formula |

C14H19N3S |

|---|---|

Molecular Weight |

261.39 g/mol |

IUPAC Name |

5-(diethylaminomethyl)-4-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H19N3S/c1-3-17(4-2)10-12-13(16-14(15)18-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,15,16) |

InChI Key |

NGTQHUIXTDVZPC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(N=C(S1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of a thiazole precursor with a diethylamino methylating agent. One common method is the condensation of 4-phenylthiazol-2-amine with diethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group on the thiazole ring participates in nucleophilic substitution reactions. Key findings include:

a. Diazotization and Azo Coupling

The compound undergoes diazotization in acidic media (HCl/NaNO₂) at 0–5°C, forming diazonium salts that couple with electron-rich aromatics like phenols or anilines to yield azo derivatives . For example:

This reactivity aligns with similar thiazol-2-amine systems used in dye synthesis .

b. Alkylation

The diethylamino group facilitates alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO), forming quaternary ammonium salts .

Electrophilic Addition and Cyclization

The thiazole ring engages in cyclization reactions under microwave irradiation or thermal conditions:

a. Domino Alkylation-Cyclization

Reactions with propargyl bromides yield fused heterocycles like 5H-thiazolo[3,2-a]pyrimidin-5-ones . For example:

This method achieves high yields (>80%) in <30 minutes .

b. Schiff Base Formation

The primary amine reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases, confirmed by FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (δ 8.2–8.5 ppm for imine proton) .

Complexation with Lewis Acids

The compound forms unexpected coordination complexes with triphenylborane (BPh₃) in chloroform, deviating from predicted O/N-chelation. Single-crystal X-ray analysis reveals:

Key structural features include:

Biological Activity-Related Reactions

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

a. Radical Scavenging

The diethylamino group donates hydrogen atoms to stabilize free radicals (e.g., DPPH- ), with IC₅₀ values comparable to ascorbic acid in antioxidant assays .

b. Enzyme Inhibition

Docking studies suggest the thiazole nitrogen and amine group form hydrogen bonds with ATP-binding sites in kinases, correlating with anticancer activity .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. It has shown promise in preclinical studies for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiazol-2-amine Derivatives

Key Observations :

- Methoxy vs. trifluoromethyl groups : Methoxy groups increase polarity, while trifluoromethyl groups enhance electronegativity and resistance to oxidative metabolism .

Pharmacological Activities

Key Findings :

- The diethylaminomethyl derivative’s antibacterial activity is linked to its ability to disrupt bacterial membrane proteins or enzymes .

- Thiazole-oxadiazole hybrids (e.g., APTOM-4c) show enhanced anticancer activity due to dual heterocyclic pharmacophores .

Structure-Activity Relationships (SAR)

- Position 4 : Aromatic groups (e.g., phenyl, 4-methoxyphenyl) enhance π-π interactions with target proteins .

- Position 5: Diethylaminomethyl: Increases basicity and solubility, favoring interactions with charged residues (e.g., in bacterial enzymes) . Methyl or trifluoromethyl: Smaller groups reduce steric hindrance, improving binding to hydrophobic pockets .

- Position 2 : The amine group is critical for hydrogen bonding with biological targets across all analogs .

Biological Activity

5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for conferring various biological properties. The presence of the diethylamino group enhances its solubility and interaction with biological targets, making it a suitable candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Bacteria | Inhibitory effects observed | |

| Fungi | Effective against Candida spp. | |

| Viruses | Potential antiviral activity |

2. Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation:

- Mechanism of Action: The compound interacts with specific enzymes and receptors involved in cell cycle regulation and apoptosis, leading to reduced viability of cancer cells.

- Case Study: In vitro studies on A2780 ovarian cancer cells revealed that the compound significantly reduced cell populations in the S phase and increased apoptotic fractions, indicating its potential as an anticancer agent .

3. Antileishmanial Activity

Recent studies have highlighted the potential of thiazole derivatives in treating leishmaniasis. The hybridization of thiazole with other pharmacophores has led to compounds with enhanced leishmanicidal activity:

| Compound | Activity | Reference |

|---|---|---|

| 2j | High leishmanicidal activity | |

| 2m | Significant reduction in parasite survival |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Electron-withdrawing groups at specific positions on the phenyl ring enhance antimicrobial potency.

- Modifications to the thiazole ring can affect cytotoxicity and selectivity towards cancer cells.

The mechanism by which this compound exerts its biological effects involves:

Q & A

Q. What are the key synthetic routes for 5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the thiazole core via cyclization. For example, 2-amino-4-phenylthiazole derivatives can be synthesized by reacting thiourea with α-haloketones or via Hantzsch thiazole synthesis .

- Step 2: Functionalization at the 5-position. A diethylaminomethyl group is introduced using Mannich-type reactions, where formaldehyde and diethylamine react with the thiazole amine in a polar aprotic solvent (e.g., DMF) under reflux .

- Purification: Recrystallization from ethanol or column chromatography is commonly employed to isolate the final product .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Key signals include δ ~2.5–3.0 ppm (N-CH2- group in diethylaminomethyl), δ ~6.8–7.5 ppm (aromatic protons from phenyl and thiazole), and δ ~4.0–5.0 ppm (thiazole C-H) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) confirm the molecular weight. Fragmentation patterns help verify substituents .

- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or intermolecular interactions. SHELX software is often employed for refinement .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Tools like AutoDock or Schrödinger Suite model interactions with biological targets (e.g., enzymes or receptors). For example, docking studies can predict binding affinities to antimicrobial targets like DNA gyrase .

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analyses correlate structural features (e.g., diethylaminomethyl hydrophobicity) with observed activities. Descriptors like logP and topological polar surface area are calculated using software such as MOE .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate IC50/EC50 values under standardized conditions (e.g., cell line viability assays with controls for solvent effects) .

- Target Selectivity Profiling: Use kinase panels or proteome-wide screens to identify off-target effects that may explain variability .

- Meta-Analysis: Compare datasets from multiple studies (e.g., PubChem BioAssay data) to identify consensus trends .

Q. How is in vivo efficacy evaluated for this compound?

Methodological Answer:

- Animal Models: Administer the compound in rodent models (e.g., murine infection models) at doses derived from in vitro LD50 values. Monitor pharmacokinetics (PK) parameters like bioavailability and half-life .

- Toxicology: Assess acute toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

- Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.